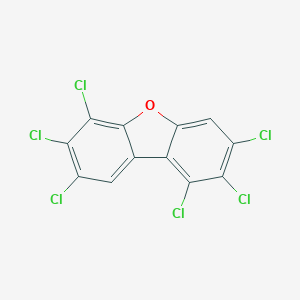

1,2,3,6,7,8-Hexachlorodibenzofuran

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,3,6,7,8-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYJJJXOFWNEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069155 | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-44-9 | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57117-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZG4RG6I9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2,3,6,7,8-Hexachlorodibenzofuran chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 1,2,3,6,7,8-Hexachlorodibenzofuran

This guide provides a detailed overview of the chemical and physical properties of this compound (1,2,3,6,7,8-HCDF), a polychlorinated dibenzofuran (B1670420) (PCDF). It is intended for researchers, scientists, and professionals in drug development and environmental science. This document summarizes key quantitative data, outlines experimental protocols for its analysis, and visualizes the primary signaling pathway it modulates.

Core Chemical and Physical Properties

1,2,3,6,7,8-HCDF is a solid, synthetic compound that is sparingly soluble in chloroform (B151607) and slightly soluble in ethyl acetate.[1] As with other PCDFs, it is a persistent environmental pollutant and is known for its toxic effects, which are mediated through the aryl hydrocarbon receptor (AhR).[2][3]

General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 1,2,3,6,7,8-HxCDF, PCDF 121, 2,3,4,7,8,9-Hexachlorodibenzofuran | [1][4] |

| CAS Number | 57117-44-9 | [4] |

| Molecular Formula | C₁₂H₂Cl₆O | [4] |

| Molecular Weight | 374.86 g/mol | [4] |

| Physical State | Solid | [1] |

Physicochemical Data

| Property | Value | Notes | Source |

| Melting Point | 226°C | Value for 1,2,3,4,7,8-HCDF isomer | [5] |

| Boiling Point | 510.41°C | Estimated value for 1,2,3,4,7,8-HCDF isomer | [5] |

| Water Solubility | - | Data not available | |

| Vapor Pressure | - | Data not available | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.9 | Computed value (XLogP3) | [2] |

Toxicological Properties and Signaling Pathway

The primary mechanism of toxicity for 1,2,3,6,7,8-HCDF is through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2] This interaction initiates a cascade of gene expression changes, leading to various toxic responses.

Upon entering the cell, 1,2,3,6,7,8-HCDF binds to the AhR, which is located in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (HSP90).[6] Ligand binding causes the translocation of the AhR complex into the nucleus. Inside the nucleus, the AhR dissociates from its chaperones and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[7] This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism.[2]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 1,2,3,6,7,8-HCDF.

Experimental Protocols for Analysis

The standard methods for the analysis of 1,2,3,6,7,8-HCDF in environmental and biological samples are based on United States Environmental Protection Agency (EPA) methods, such as EPA Method 1613B, 8280A, and 8290A.[8][9] These methods are designed for the detection of a wide range of polychlorinated dibenzo-p-dioxins and dibenzofurans. A generalized workflow is described below.

Generalized Analytical Workflow

-

Sample Extraction : The sample (e.g., soil, water, tissue) is extracted using an appropriate solvent, often toluene (B28343) or hexane, to isolate the organic compounds.

-

Isotope Dilution : Prior to extraction, the sample is spiked with a known amount of a ¹³C-labeled internal standard of 1,2,3,6,7,8-HCDF. This allows for accurate quantification by correcting for any loss of the analyte during sample preparation and analysis.[8]

-

Sample Cleanup : The extract undergoes a multi-step cleanup process to remove interfering compounds. This typically involves column chromatography with various adsorbents like silica (B1680970) gel, alumina, and activated carbon.[8]

-

Concentration : The cleaned extract is concentrated to a small volume, typically under a gentle stream of nitrogen.

-

Instrumental Analysis : The final extract is analyzed by high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS).[8] The HRGC separates the different PCDF congeners, and the HRMS allows for their sensitive and specific detection and quantification.

Caption: A generalized workflow for the analysis of 1,2,3,6,7,8-HCDF in environmental samples.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C12H2Cl6O | CID 42140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,4,6,8-Hexachlorodibenzofuran | C12H2Cl6O | CID 50613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 1,2,3,4,7,8-hexachlorodibenzofuran CAS#: 70648-26-9 [m.chemicalbook.com]

- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. greenrivertech.com.tw [greenrivertech.com.tw]

An In-depth Technical Guide to the Physical Characteristics of 1,2,3,6,7,8-Hexachlorodibenzofuran (1,2,3,6,7,8-HxCDF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1,2,3,6,7,8-Hexachlorodibenzofuran (1,2,3,6,7,8-HxCDF), a polychlorinated dibenzofuran (B1670420) (PCDF) of significant environmental and toxicological interest. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting key physical data, detailing the experimental protocols for their determination, and illustrating a critical biological pathway associated with this compound.

Core Physical and Chemical Properties

1,2,3,6,7,8-HxCDF is a solid, appearing as an off-white to pale beige substance.[1] As a dioxin-like compound, it is characterized by its lipophilicity and persistence in the environment.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of 1,2,3,6,7,8-HxCDF.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂Cl₆O | [1][2][3][4] |

| Molecular Weight | 374.86 g/mol | [1][3][4] |

| Melting Point | 233 °C | [1] |

| Boiling Point | 510.41 °C (estimate) | [1] |

| Water Solubility | 0.01769 µg/L at 22.5 °C | [1] |

| Octanol-Water Partition Coefficient (LogP) | 6.9 (computed) | [5] |

| Solubility in Organic Solvents | - Chloroform: Sparingly soluble, Very slightly soluble when heated- Ethyl Acetate: Slightly soluble | [1][2] |

Experimental Protocols for Physical Characteristic Determination

The determination of the physical and chemical properties of compounds like 1,2,3,6,7,8-HxCDF is guided by standardized international protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data quality and comparability across different laboratories.

Melting Point/Melting Range (OECD Guideline 102)

The melting point of 233 °C for 1,2,3,6,7,8-HxCDF is determined following a method outlined in OECD Guideline 102.[6][7][8][9] This guideline describes several methods, with the capillary tube method being the most common for crystalline solids.

Methodology:

-

A small amount of the finely powdered 1,2,3,6,7,8-HxCDF is packed into a capillary tube.

-

The capillary tube is placed in a heated bath of a suitable liquid or a metal block.[7][8]

-

The temperature is gradually increased at a controlled rate.[10]

-

The temperatures at which the substance starts to melt and at which it becomes completely liquid are recorded as the melting range.[10]

-

Other methods such as differential scanning calorimetry (DSC) or differential thermal analysis (DTA) can also be employed, which measure the heat flow to the sample as a function of temperature.[1][8]

Boiling Point (OECD Guideline 103)

The estimated boiling point of 510.41 °C for 1,2,3,6,7,8-HxCDF is based on methods described in OECD Guideline 103.[1][11][12] This guideline provides several methods for determining the boiling point of a substance.

Methodology:

-

Ebulliometer Method: This method involves measuring the temperature at which the vapor pressure of the substance equals the ambient pressure.

-

Dynamic Method: The boiling point is determined by measuring the vapor pressure of the substance at different temperatures.

-

Distillation Method: This method involves distilling the substance and recording the temperature at which it boils under atmospheric pressure.

-

For substances with high boiling points, the determination is often performed under reduced pressure and the boiling point at standard pressure is extrapolated.

Water Solubility (OECD Guideline 105)

The very low water solubility of 1,2,3,6,7,8-HxCDF (0.01769 µg/L) is determined using methods from OECD Guideline 105.[2][3][13][14][15] Given its low solubility, the column elution method is most appropriate.

Methodology (Column Elution Method):

-

A column is packed with an inert support material coated with an excess of 1,2,3,6,7,8-HxCDF.

-

Water is passed through the column at a slow, constant flow rate.

-

The eluate is collected and the concentration of 1,2,3,6,7,8-HxCDF is measured using a highly sensitive analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

-

The measurement is continued until the concentration in the eluate is constant, indicating that saturation has been reached.

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. For a computed LogP of 6.9, experimental determination would typically follow the slow-stirring method outlined in OECD Guideline 123, as the more common shake-flask method (OECD 107) is not suitable for highly lipophilic substances (LogP > 5).[16] The HPLC method (OECD 117) can also be used to estimate LogP values in this range.[16][17]

Methodology (Slow-Stirring Method - OECD 123):

-

A vessel is filled with a known volume of water and 1-octanol (B28484).

-

A stock solution of 1,2,3,6,7,8-HxCDF in 1-octanol is added.

-

The mixture is stirred slowly for an extended period to allow for equilibrium to be reached between the two phases without forming an emulsion.

-

Samples are taken from both the water and 1-octanol phases and the concentration of 1,2,3,6,7,8-HxCDF is determined in each.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Biological Interaction: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

1,2,3,6,7,8-HxCDF, like other dioxin-like compounds, exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[18] The activation of this pathway can lead to a range of toxicological responses.

The following diagram illustrates the canonical AhR signaling pathway.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

- 1. laboratuar.com [laboratuar.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 5. This compound | C12H2Cl6O | CID 42140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. enfo.hu [enfo.hu]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 16. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 18. caymanchem.com [caymanchem.com]

Formation of 1,2,3,6,7,8-Hexachlorodibenzofuran in Industrial Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 1,2,3,6,7,8-Hexachlorodibenzofuran (1,2,3,6,7,8-HxCDF), a persistent and toxic chlorinated organic compound. This document details the primary industrial processes responsible for its unintentional generation, the underlying chemical formation pathways, and the standardized analytical methodologies for its detection and quantification.

Introduction to this compound

This compound is a member of the polychlorinated dibenzofurans (PCDFs), a class of organochlorine compounds that are recognized as environmental pollutants.[1] Due to their chemical stability, lipophilicity, and resistance to degradation, PCDFs can bioaccumulate in the food chain, posing a risk to human health and the environment. The 2,3,7,8-substituted congeners, including 1,2,3,6,7,8-HxCDF, are of particular concern due to their high toxicity, which is mediated through the aryl hydrocarbon receptor (AhR) signaling pathway.[1]

Industrial Sources of 1,2,3,6,7,8-HxCDF Formation

The formation of 1,2,3,6,7,8-HxCDF is not intentional; it is an unwanted byproduct of various industrial and thermal processes. The primary sources include:

-

Waste Incineration: Municipal solid waste, hazardous waste, and medical waste incinerators are significant sources of PCDD/Fs. Incomplete combustion of chlorinated organic materials in the presence of oxygen and a metallic catalyst can lead to their formation.

-

Metallurgical Industries: Secondary copper and other non-ferrous metal smelting operations can be major emitters of PCDD/Fs.[2][3][4][5][6] The processes often involve high temperatures and the presence of chlorine and catalytic metals.

-

Cement Kilns: The high temperatures in cement kilns, especially when co-processing hazardous wastes or alternative fuels containing chlorine, can create conditions favorable for PCDD/F formation.[7]

-

Pulp and Paper Mills: The use of chlorine-based bleaching agents in the pulp and paper industry has historically been a source of PCDD/F contamination.

-

Chemical Manufacturing: The production of certain chlorinated chemicals, such as pesticides and herbicides, can lead to the formation of PCDD/Fs as unintended byproducts.

Chemical Formation Pathways

The formation of 1,2,3,6,7,8-HxCDF in industrial processes occurs primarily through two main pathways:

De Novo Synthesis

De novo synthesis is the formation of PCDD/Fs from elemental carbon, chlorine, and oxygen in the post-combustion zone of incinerators and other thermal processes. This process typically occurs at temperatures between 200°C and 400°C on the surface of fly ash particles, which act as a catalyst. The presence of metal chlorides, particularly copper chloride, is known to significantly promote de novo synthesis.

Precursor-Mediated Formation

This pathway involves the transformation of chlorinated aromatic precursors, such as chlorophenols (CPs) and chlorobenzenes (CBzs), into PCDD/Fs. These precursors can be present in the raw materials or formed during incomplete combustion. The reactions can occur in both the gas phase at high temperatures (above 500°C) and at lower temperatures on the surface of fly ash. The condensation of two precursor molecules or the reaction of a precursor with a chlorinated intermediate can lead to the formation of the dibenzofuran (B1670420) backbone, which is subsequently chlorinated to form 1,2,3,6,7,8-HxCDF.

Quantitative Data on 1,2,3,6,7,8-HxCDF Emissions

The following tables summarize reported concentrations of 1,2,3,6,7,8-HxCDF and related congeners in emissions from various industrial sources. It is important to note that emission levels can vary significantly depending on the specific process conditions, raw materials, and pollution control technologies in place.

Table 1: PCDD/F Concentrations in Flue Gas from a Secondary Copper Smelter [2]

| Congener | Concentration Range (ng TEQ/m³) |

| Total PCDD/Fs | 0.0389 - 8.0716 |

Note: TEQ (Toxic Equivalency) is calculated using Toxic Equivalency Factors (TEFs) to express the toxicity of a mixture of dioxin-like compounds in terms of an equivalent amount of 2,3,7,8-TCDD.

Table 2: PCDD/F Emissions from Secondary Copper Smelting Processes [5]

| Process Stage | 2,3,7,8-PCDD/Fs in Stack Gas (ng/Nm³) | Non-2,3,7,8-PCDD/Fs in Stack Gas (ng/Nm³) | 2,3,7,8-PCDD/Fs in Fly Ash (ng/g) | Non-2,3,7,8-PCDD/Fs in Fly Ash (ng/g) |

| Oxidation | 0.09 - 5.24 | 0.11 - 7.47 | 20 - 2712 | 2.7 - 818 |

Experimental Protocols for Quantification

The standard analytical method for the quantification of 1,2,3,6,7,8-HxCDF is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as detailed in EPA Method 1613B and SW-846 Method 8290A .[8][9][10][11][12][13][14][15]

Analytical Workflow Overview

Detailed Experimental Protocol (Based on EPA Method 1613B and SW-846 Method 8290A)

1. Sample Collection and Handling:

-

Samples (e.g., flue gas, fly ash, soil, water) are collected in appropriate containers to prevent contamination.

-

Samples should be stored at low temperatures (<4°C) and protected from light.[13]

2. Isotope Dilution:

-

Prior to extraction, the sample is spiked with a known amount of a ¹³C-labeled internal standard of 1,2,3,6,7,8-HxCDF and other PCDD/F congeners. This allows for the correction of analyte losses during sample preparation and analysis, ensuring accurate quantification.[14]

3. Extraction:

-

The extraction method depends on the sample matrix:

-

Solid Samples (fly ash, soil): Soxhlet extraction with a suitable solvent like toluene (B28343) is commonly used.

-

Aqueous Samples: Liquid-liquid extraction with a solvent such as dichloromethane (B109758) is employed.

-

Tissue Samples: Often require homogenization and extraction with a solvent mixture like hexane/acetone.

-

4. Extract Cleanup:

-

The crude extract contains numerous interfering compounds that must be removed before instrumental analysis. This is a critical step to achieve the required sensitivity and selectivity.

-

Multi-step cleanup procedures are typically used, which may include:

-

Acid/Base Washing: To remove acidic and basic interferences.

-

Column Chromatography: Using adsorbents like silica (B1680970) gel, alumina, and activated carbon to separate the PCDD/Fs from other organic compounds.[10]

-

5. HRGC/HRMS Analysis:

-

Gas Chromatography: A high-resolution capillary column (e.g., DB-5) is used to separate the different PCDD/F congeners. The oven temperature is programmed to achieve optimal separation.

-

Mass Spectrometry: A high-resolution mass spectrometer is operated in the Selected Ion Monitoring (SIM) mode. This allows for the detection of specific ions characteristic of 1,2,3,6,7,8-HxCDF and its labeled internal standard with high sensitivity and specificity (resolving power >10,000).[9]

6. Quantification:

-

The concentration of 1,2,3,6,7,8-HxCDF is determined by comparing the response of the native analyte to that of its corresponding ¹³C-labeled internal standard.

Conclusion

The formation of 1,2,3,6,7,8-HxCDF in industrial processes is a complex issue that requires a thorough understanding of the underlying chemistry and the implementation of robust analytical methods for its monitoring. This technical guide has provided an in-depth overview of the major industrial sources, the key formation pathways (de novo synthesis and precursor-mediated formation), and the detailed experimental protocols for the accurate quantification of this toxic compound. By understanding these aspects, researchers, scientists, and drug development professionals can better assess the risks associated with 1,2,3,6,7,8-HxCDF and contribute to the development of strategies to minimize its formation and release into the environment.

References

- 1. This compound | C12H2Cl6O | CID 42140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dioxin20xx.org [dioxin20xx.org]

- 3. eea.europa.eu [eea.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. Emission profiles and formation pathways of 2,3,7,8-substituted and non-2,3,7,8-substituted polychlorinated dibenzo-p-dioxins and dibenzofurans in secondary copper smelters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. well-labs.com [well-labs.com]

- 10. NEMI Method Summary - 8290A [nemi.gov]

- 11. agilent.com [agilent.com]

- 12. epa.gov [epa.gov]

- 13. NEMI Method Summary - 1613B [nemi.gov]

- 14. well-labs.com [well-labs.com]

- 15. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]

In-Depth Technical Guide: 1,2,3,6,7,8-Hexachlorodibenzofuran (CAS Number 57117-44-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core scientific information available for 1,2,3,6,7,8-Hexachlorodibenzofuran (1,2,3,6,7,8-HxCDF), a polychlorinated dibenzofuran (B1670420) of significant toxicological interest. This document summarizes its physicochemical properties, toxicological profile, and the primary mechanism of its biological activity. Detailed experimental protocols for key assays and analytical methods are provided, along with visual representations of critical pathways and workflows to support research and development activities.

Physicochemical and Toxicological Data

A summary of the key quantitative data for 1,2,3,6,7,8-HxCDF is presented in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57117-44-9 | [1][2] |

| Molecular Formula | C₁₂H₂Cl₆O | [1][2] |

| Molecular Weight | 374.9 g/mol | [1] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Ethyl Acetate | [1] |

| Physical State | Solid | [1] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species/System | Reference |

| Toxicity Equivalency Factor (TEF) | 0.1 | Human and Mammals | |

| EC₅₀ (AHH Induction) | 1.47 nM | H-4-II-E rat hepatoma cells | [1] |

| EC₅₀ (EROD Induction) | 1.24 nM | H-4-II-E rat hepatoma cells | [1] |

| ED₅₀ (Weight Reduction) | 3.2 µmol/kg | Rat | [1] |

| ED₅₀ (Thymic Atrophy) | 0.9 µmol/kg | Rat | [1] |

| ED₅₀ (CYP1A1 Induction) | 0.35 µmol/kg | Rat | [1] |

| ED₅₀ (4-Chlorobiphenyl Hydroxylase Induction) | 0.21 µmol/kg | Rat | [1] |

| Minimal Risk Level (MRL), Intermediate Oral | 0.005 µg/kg/day | Rat | [3] |

| Critical Effects | Increased liver weight, decreased thymus weight | Rat | [3] |

Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism of toxicity for 1,2,3,6,7,8-HxCDF is mediated through its high-affinity binding to and activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[4] This interaction initiates a cascade of molecular events leading to altered gene expression and subsequent cellular and systemic toxicity.

In its inactive state, the AhR resides in the cytoplasm as a complex with several chaperone proteins, including heat shock protein 90 (Hsp90) and X-associated protein 2 (XAP2).[5][6] Upon binding of a ligand such as 1,2,3,6,7,8-HxCDF, the AhR undergoes a conformational change, leading to the dissociation of the chaperone proteins. This conformational change exposes a nuclear localization signal, facilitating the translocation of the ligand-AhR complex into the nucleus.

Within the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[5][6] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes.[4] This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes such as CYP1A1 and CYP1B1.[5] The induction of these enzymes is a hallmark of AhR activation and is often used as a biomarker of exposure to dioxin-like compounds. The persistent activation of this pathway disrupts normal cellular processes and is linked to the wide range of toxic effects observed, including immunotoxicity, reproductive and developmental effects, and carcinogenicity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and research objectives.

Ethoxyresorufin-O-Deethylase (EROD) Assay in H-4-II-E Cells

This in vitro bioassay is a widely used method to determine the potency of a compound to induce CYP1A1 enzyme activity, a key indicator of AhR activation.[7][8]

1. Cell Culture and Treatment:

-

Culture H-4-II-E rat hepatoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics, under standard cell culture conditions (37°C, 5% CO₂).

-

Seed the cells in 96-well plates at a density that allows them to reach approximately 80-90% confluency at the time of the assay.

-

After allowing the cells to attach (typically 24 hours), expose them to a serial dilution of 1,2,3,6,7,8-HxCDF or a reference compound like 2,3,7,8-TCDD for a specified period (e.g., 24-72 hours). Include a solvent control (e.g., DMSO).

2. EROD Reaction:

-

Following the incubation period, aspirate the treatment medium and wash the cells with phosphate-buffered saline (PBS).

-

Add a reaction mixture containing 7-ethoxyresorufin (B15458) (the substrate) to each well.

-

Incubate the plate at 37°C for a predetermined time, allowing the CYP1A1 enzyme in the cells to convert 7-ethoxyresorufin to the fluorescent product, resorufin (B1680543).

3. Measurement and Analysis:

-

Stop the reaction by adding a suitable solvent (e.g., fluorescamine (B152294) solution in acetonitrile).[9]

-

Measure the fluorescence of resorufin using a plate reader with appropriate excitation and emission wavelengths (typically around 530 nm excitation and 590 nm emission).

-

Determine the protein concentration in each well to normalize the EROD activity.

-

Plot the normalized EROD activity against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Analytical Method for this compound in Soil by GC-HRMS (Based on EPA Method 1613)

This method provides a framework for the sensitive and specific quantification of chlorinated dibenzofurans in environmental matrices.[10][11]

1. Sample Preparation and Extraction:

-

Air-dry the soil sample and sieve to remove large debris.

-

Spike the sample with a known amount of a ¹³C-labeled internal standard of 1,2,3,6,7,8-HxCDF.

-

Extract the sample using a Soxhlet extractor with a suitable solvent, such as toluene, for an extended period (e.g., 16-24 hours).

2. Extract Cleanup:

-

Concentrate the extract and perform a multi-step cleanup to remove interfering compounds. This typically involves sequential column chromatography using silica (B1680970) gel, alumina, and carbon.

-

Elute the different fractions with appropriate solvent mixtures to isolate the polychlorinated dibenzofurans.

3. Instrumental Analysis:

-

Concentrate the final cleaned extract to a small volume and add a recovery (injection) standard.

-

Analyze the extract using a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer (HRGC-HRMS).

-

Use a capillary column (e.g., DB-5) to achieve chromatographic separation of the different congeners.

-

Operate the mass spectrometer in the selected ion monitoring (SIM) mode to detect the specific ions corresponding to native and labeled 1,2,3,6,7,8-HxCDF.

4. Quantification:

-

Identify and quantify the native 1,2,3,6,7,8-HxCDF by comparing its retention time and ion abundance ratio to that of the labeled internal standard.

-

The concentration is calculated using the isotope dilution method, which corrects for any losses during sample preparation and analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. This compound | C12H2Cl6O | CID 42140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cerc.usgs.gov [cerc.usgs.gov]

- 9. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 10. well-labs.com [well-labs.com]

- 11. NEMI Method Summary - 1613B [nemi.gov]

An In-depth Technical Guide to the Molecular Structure of 1,2,3,6,7,8-Hexachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,6,7,8-Hexachlorodibenzofuran (1,2,3,6,7,8-HxCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent and toxic environmental pollutants. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, toxicological profile, and the primary mechanism of its biological activity. Quantitative data are summarized in tabular format for ease of reference. Detailed experimental methodologies for the analysis of PCDFs and the assessment of their biological effects are also presented. The core signaling pathway and a representative experimental workflow are visualized using diagrams to facilitate understanding.

Molecular Structure and Physicochemical Properties

1,2,3,6,7,8-HxCDF is a planar, aromatic compound with a dibenzofuran core structure substituted with six chlorine atoms. The specific arrangement of these chlorine atoms dictates its chemical behavior and toxicological properties.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂Cl₆O | [1][2] |

| Molecular Weight | 374.9 g/mol | [1] |

| CAS Number | 57117-44-9 | [1][3] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C12H2Cl6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H | [1][2] |

| SMILES | C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | [1] |

| Physical State | Solid | [3] |

| Solubility | Chloroform: Sparingly soluble; Ethyl Acetate: Slightly soluble | [3] |

| XLogP3 | 6.9 | [1] |

Toxicological Profile

The toxicity of 1,2,3,6,7,8-HxCDF is primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR).[4] Like other dioxin-like compounds, its binding to and activation of the AhR initiates a cascade of downstream events leading to a range of toxic responses.

Table 2: Toxicological Data for this compound

| Parameter | Species/Cell Line | Value | Effect | Reference |

| EC₅₀ (AHH induction) | H-4-II-E rat hepatoma cells | 1.47 nM | Induction of aryl hydrocarbon hydroxylase | [3] |

| EC₅₀ (EROD induction) | H-4-II-E rat hepatoma cells | 1.24 nM | Induction of ethoxyresorufin-O-deethylase | [3] |

| ED₅₀ (Weight loss) | Rat | 3.2 µmol/kg | Reduction in body weight | [3] |

| ED₅₀ (Thymic atrophy) | Rat | 0.9 µmol/kg | Induction of thymus atrophy | [3] |

| ED₅₀ (CYP1A1 induction) | Rat | 0.35 µmol/kg | Induction of cytochrome P450 1A1 | [3] |

| ED₅₀ (4-chlorobiphenyl hydroxylase induction) | Rat | 0.21 µmol/kg | Induction of 4-chlorobiphenyl (B17849) hydroxylase | [3] |

| Toxic Equivalency Factor (TEF) | Mammals | 0.1 | Relative toxicity to 2,3,7,8-TCDD | [5][6] |

| GHS Classification | - | Fatal if swallowed, in contact with skin, or if inhaled | Acute toxicity | [1] |

| Minimum Risk Level (MRL), Intermediate Oral | Rat | 0.005 μg/kg/day | Increased liver weight and decreased thymus weight | [7] |

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism of action for 1,2,3,6,7,8-HxCDF involves the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

Upon entering the cell, 1,2,3,6,7,8-HxCDF binds to the cytosolic AhR complex, which is associated with heat shock proteins (e.g., Hsp90) and co-chaperones. This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the ligand-AhR complex into the nucleus. Inside the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes like cytochrome P450s (e.g., CYP1A1, CYP1B1), leading to the observed toxic effects.

Experimental Protocols

Analysis of this compound in Environmental Samples

The standard methods for the analysis of PCDFs, including 1,2,3,6,7,8-HxCDF, in various matrices are EPA Method 8290A (high-resolution gas chromatography/high-resolution mass spectrometry - HRGC/HRMS) and EPA Method 8280A (high-resolution gas chromatography/low-resolution mass spectrometry - HRGC/LRMS).

General Workflow:

-

Sample Extraction: The method of extraction depends on the sample matrix (e.g., Soxhlet extraction for solid samples, liquid-liquid extraction for aqueous samples).

-

Sample Cleanup: Extracts are subjected to a series of cleanup steps to remove interfering compounds. This typically involves column chromatography using materials like silica (B1680970) gel, alumina, and carbon.

-

Instrumental Analysis: The cleaned extracts are analyzed by HRGC/HRMS or HRGC/LRMS. The instrument is calibrated using a series of standards containing known concentrations of the target analytes and isotopically labeled internal standards.

-

Quantification: The concentration of 1,2,3,6,7,8-HxCDF is determined by comparing the response of the native compound to that of its corresponding isotopically labeled internal standard.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

Cell-based reporter gene assays are commonly used to assess the potential of a compound to activate the AhR signaling pathway.

Methodology:

-

Cell Culture: A suitable cell line, such as the H4IIE rat hepatoma cell line, which endogenously expresses the AhR, is cultured under standard conditions.

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to attach overnight.

-

Compound Exposure: The cells are then treated with various concentrations of 1,2,3,6,7,8-HxCDF or a control substance.

-

Incubation: The plates are incubated for a specific period (e.g., 24-72 hours) to allow for AhR activation and subsequent gene expression.

-

Measurement of Reporter Gene Activity: The activity of a reporter gene, such as luciferase, which is under the control of a DRE-containing promoter, is measured. Alternatively, the induction of an endogenous AhR-responsive gene like CYP1A1 can be quantified using methods like quantitative real-time PCR (qPCR).

-

Data Analysis: The response is typically expressed as a fold induction over a vehicle control, and dose-response curves are generated to determine parameters like the EC₅₀.

Environmental Fate

Limited information is available specifically on the environmental fate of this compound. However, as a member of the PCDF class, it is expected to be persistent in the environment, resistant to biodegradation, and have a potential for bioaccumulation in the food chain.

Conclusion

This compound is a toxic and persistent environmental contaminant. Its molecular structure facilitates high-affinity binding to the Aryl Hydrocarbon Receptor, initiating a cascade of gene expression changes that lead to a variety of adverse health effects. Understanding its molecular characteristics, toxicological profile, and mechanism of action is crucial for risk assessment and the development of potential mitigation strategies. Further research is needed to fully characterize its environmental fate and to obtain detailed structural information through crystallographic studies.

References

- 1. This compound | C12H2Cl6O | CID 42140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibenzofuran, 1,2,3,6,7,8-hexachloro [webbook.nist.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. eCFR :: Table 10 to Subpart U of Part 63, Title 40 -- Toxic Equivalency Factors [ecfr.gov]

- 6. eCFR :: Table 2 to Subpart W of Part 63, Title 40 -- Toxic Equivalency Factors [ecfr.gov]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Polychlorinated Dibenzofurans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants that have garnered significant scientific and public attention due to their high toxicity and widespread environmental distribution. This technical guide provides a comprehensive overview of the discovery, history, and toxicological significance of PCDFs. It details their origins as unintentional byproducts of industrial processes, significant contamination events that have shaped our understanding of their human health effects, the analytical methodologies for their detection, and the molecular mechanisms underlying their toxicity. Quantitative data from key studies are summarized in structured tables, and detailed diagrams of experimental workflows and signaling pathways are provided to facilitate a deeper understanding of this important class of environmental contaminants.

Discovery and History

Polychlorinated dibenzofurans were not intentionally synthesized for commercial purposes but were discovered as highly toxic contaminants in various industrial chemicals and as byproducts of combustion processes. Their history is intertwined with that of other chlorinated aromatic hydrocarbons, such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs).

A key aspect of PCDF history is their association with PCB formulations. As early as 1956, it was known internally by manufacturers that commercial PCB products could be contaminated with dibenzofurans, a fact that was not widely recognized by independent researchers until the late 1960s. The thermal degradation of PCBs, such as in fires involving electrical transformers, was also identified as a significant source of PCDF formation.

The intentional synthesis of specific PCDF congeners for research purposes was a crucial step in understanding their properties and toxicity. One of the early systematic syntheses of various PCDF congeners was reported in the mid-1970s, which enabled more detailed toxicological and analytical studies.

The timeline below highlights some of the key milestones in the discovery and understanding of PCDFs:

Methodological & Application

Application Notes and Protocols for the Detection of 1,2,3,6,7,8-Hexachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of 1,2,3,6,7,8-Hexachlorodibenzofuran (1,2,3,6,7,8-HxCDF), a toxic polychlorinated dibenzofuran (B1670420) (PCDF). The primary method detailed is based on the United States Environmental Protection Agency (EPA) Methods 1613B and 8290A, which utilize high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).

Introduction

This compound is a persistent environmental pollutant and a member of the PCDF family of compounds. Due to its toxicity and potential for bioaccumulation, sensitive and specific analytical methods are required for its detection in various matrices, including water, soil, sediment, and biological tissues. The most widely accepted and reliable method for the analysis of 1,2,3,6,7,8-HxCDF is isotope dilution HRGC/HRMS.[1] This technique offers the high selectivity and sensitivity necessary to detect the typically low concentrations of this compound in environmental and biological samples.[1] More recently, triple quadrupole gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a viable and often more cost-effective alternative.[1]

Analytical Approach: Isotope Dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

The core of the analytical approach involves seeding the sample with a known amount of a stable isotope-labeled analog of 1,2,3,6,7,8-HxCDF (e.g., ¹³C₁₂-1,2,3,6,7,8-HxCDF) prior to extraction and cleanup.[1] This internal standard behaves similarly to the native analyte throughout the analytical process. By comparing the response of the native analyte to the labeled internal standard, accurate quantification can be achieved, correcting for any losses that may occur during sample preparation.[1]

Data Presentation: Quantitative Performance Data

The following table summarizes the typical reporting limits and quality control acceptance criteria for the analysis of 1,2,3,6,7,8-HxCDF using EPA Method 1613B.

| Parameter | Matrix | Value | Reference |

| Reporting Limit (RL) | Water | 50 pg/L | [2] |

| Soil/Sediment/Tissue | 5.0 pg/g | [2] | |

| Waste | 500 pg/g | [2] | |

| Internal Standard Recovery | Aqueous Samples | 10 - 135% | [1] |

| Solid/Tissue Samples | 25 - 150% | [1] | |

| Calibration Linearity (R²) | N/A | > 0.99 | [1] |

Experimental Protocols

The following protocols are generalized from EPA Methods 1613B and 8290A and should be adapted based on the specific sample matrix and laboratory standard operating procedures.

Sample Preparation and Extraction

Objective: To extract 1,2,3,6,7,8-HxCDF from the sample matrix into an organic solvent.

Materials:

-

Sample (water, soil, sediment, tissue)

-

¹³C₁₂-labeled 1,2,3,6,7,8-HxCDF internal standard solution

-

Toluene (B28343), pesticide residue grade

-

Hexane, pesticide residue grade

-

Acetone, pesticide residue grade

-

Dichloromethane (B109758), pesticide residue grade

-

Sodium sulfate (B86663), anhydrous, reagent grade

-

Soxhlet extraction apparatus (for solid samples)

-

Separatory funnel (for aqueous samples)

-

Concentrator tube

Protocol for Solid Samples (e.g., soil, sediment, tissue):

-

Homogenize the sample. For solid samples, air-dry and grind to a fine powder.

-

Weigh out a representative portion of the sample (typically 10 g).

-

Spike the sample with a known amount of ¹³C₁₂-1,2,3,6,7,8-HxCDF internal standard solution.

-

Mix the sample with anhydrous sodium sulfate to create a free-flowing powder.

-

Place the sample mixture in a Soxhlet extraction thimble.

-

Extract the sample for 16-24 hours using toluene or a hexane/acetone mixture in a Soxhlet apparatus.[1]

-

Allow the extract to cool and then concentrate it to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

Protocol for Aqueous Samples:

-

Measure a specific volume of the water sample (typically 1 L) into a separatory funnel.

-

Spike the sample with a known amount of ¹³C₁₂-1,2,3,6,7,8-HxCDF internal standard solution.

-

Perform a liquid-liquid extraction by shaking the sample with three successive aliquots of dichloromethane.[1]

-

Combine the dichloromethane extracts.

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

Extract Cleanup

Objective: To remove interfering compounds from the sample extract that could co-elute with 1,2,3,6,7,8-HxCDF and affect the analysis.

Materials:

-

Concentrated sample extract

-

Silica (B1680970) gel, activated

-

Alumina, activated

-

Activated carbon

-

Chromatography columns

-

Hexane, pesticide residue grade

-

Dichloromethane, pesticide residue grade

-

Toluene, pesticide residue grade

Protocol:

-

Prepare a multi-layered chromatography column containing, from bottom to top, silica gel, alumina, and a top layer of sodium sulfate.

-

Apply the concentrated sample extract to the top of the column.

-

Elute the column with a series of solvents of increasing polarity (e.g., hexane, dichloromethane/hexane mixtures).

-

Collect the fraction containing the PCDFs. The specific solvent composition and volumes will need to be optimized based on the laboratory's established procedures.

-

For highly contaminated samples, an additional cleanup step using a carbon column may be necessary to separate PCDFs from other planar molecules like PCBs.

-

Carefully concentrate the final cleaned extract to a final volume of approximately 20 µL under a gentle stream of nitrogen.

-

Add a recovery standard (e.g., ¹³C₁₂-1,2,3,7,8,9-HxCDD) to the final extract just prior to instrumental analysis to monitor the performance of the injection.[1]

Instrumental Analysis by HRGC/HRMS

Objective: To separate, detect, and quantify 1,2,3,6,7,8-HxCDF using a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a capillary column (e.g., 60 m DB-5 or equivalent).[3]

-

Injection: Splitless injection of 1-2 µL of the final extract.

-

Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the HxCDF isomers. A typical program might start at 150°C, hold for 1 minute, ramp to 200°C at 20°C/min, then ramp to 310°C at 5°C/min, and hold for 10 minutes.

-

Mass Spectrometer: A high-resolution mass spectrometer operating in the electron ionization (EI) mode. The resolution should be set to ≥10,000 (10% valley definition).

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor the specific m/z values for native and ¹³C₁₂-labeled 1,2,3,6,7,8-HxCDF.

Data Analysis:

-

Identify the peaks corresponding to native and labeled 1,2,3,6,7,8-HxCDF based on their retention times and the simultaneous detection of the two most abundant ions in their molecular ion clusters.

-

Calculate the concentration of 1,2,3,6,7,8-HxCDF in the sample using the isotope dilution method, comparing the integrated peak area of the native analyte to that of the labeled internal standard.

Visualizations

Caption: Experimental workflow for the analysis of 1,2,3,6,7,8-HxCDF.

Caption: Key components of the analytical method and their contributions.

References

Application Note: High-Resolution Gas Chromatography-Mass Spectrometry for the Quantification of 1,2,3,6,7,8-Hexachlorodibenzofuran (1,2,3,6,7,8-HxCDF)

Introduction

1,2,3,6,7,8-Hexachlorodibenzofuran (1,2,3,6,7,8-HxCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent environmental pollutants.[1][2] These compounds are often formed as unintentional byproducts in various industrial processes involving chlorine, such as waste incineration and chemical manufacturing.[3] Due to their toxicity and potential for bioaccumulation, sensitive and selective analytical methods are required for their detection and quantification in various matrices.[1][4] High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the analysis of these compounds, offering the necessary selectivity and sensitivity for accurate measurement at trace levels.[5] This application note outlines a detailed protocol for the analysis of 1,2,3,6,7,8-HxCDF based on the principles of U.S. EPA Method 1613.[6][7]

Analytical Approach

The method employs isotope dilution mass spectrometry (IDMS) for the accurate quantification of 1,2,3,6,7,8-HxCDF.[5][8][9] A known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C₁₂-1,2,3,6,7,8-HxCDF) is added to the sample prior to extraction. This internal standard behaves similarly to the native analyte throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to its labeled counterpart, accurate quantification can be achieved, correcting for potential losses during the analytical procedure.[5]

HRGC-HRMS provides the high resolving power necessary to separate 1,2,3,6,7,8-HxCDF from other co-eluting congeners and matrix interferences.[10] The mass spectrometer is operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte and its labeled internal standard.[5]

Experimental Workflow

Figure 1: Experimental workflow for the analysis of 1,2,3,6,7,8-HxCDF.

Quantitative Data

The following tables summarize key quantitative parameters for the HRGC-HRMS analysis of 1,2,3,6,7,8-HxCDF.

Table 1: HRGC-HRMS Selected Ion Monitoring (SIM) Parameters for 1,2,3,6,7,8-HxCDF

| Compound | Ion Monitored | Ion Type | Theoretical Ion Abundance Ratio |

| 1,2,3,6,7,8-HxCDF | m/z 373.8208 | M+2 | 100% |

| m/z 375.8178 | M+4 | 81.2% | |

| ¹³C₁₂-1,2,3,6,7,8-HxCDF | m/z 385.8610 | M+2 | 100% |

| m/z 387.8580 | M+4 | 81.2% |

Note: The specific ions monitored may vary slightly depending on the instrument and method. The theoretical ratio is based on the natural isotopic abundance of chlorine.[5]

Table 2: Calibration and Quality Control Acceptance Criteria

| Parameter | Acceptance Criteria |

| Initial Calibration (5-point) | Relative Standard Deviation (RSD) of Response Factors ≤ 15% or R² ≥ 0.99 |

| Continuing Calibration Verification | Within ±20% of the initial calibration average response factor |

| Labeled Internal Standard Recovery | 25-150% for solid matrices; 10-135% for aqueous matrices |

| Ion Abundance Ratio | Within ±15% of the theoretical ratio |

Note: Acceptance criteria are based on U.S. EPA Method 1613B guidelines and may vary based on laboratory-specific SOPs.[5]

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of 1,2,3,6,7,8-HxCDF in solid and aqueous matrices.

Protocol 1: Sample Preparation and Extraction

-

Sample Homogenization:

-

Spiking with Internal Standard:

-

Prior to extraction, a known amount of the ¹³C₁₂-labeled internal standard solution is added to each sample, blank, and quality control sample.[5]

-

-

Extraction:

-

Solid Samples: Samples are typically extracted using a Soxhlet apparatus with toluene (B28343) for 16-24 hours.[11] Pressurized fluid extraction (PFE) is also a suitable alternative.[5]

-

Aqueous Samples: Liquid-liquid extraction with dichloromethane (B109758) is a common technique.[5] Alternatively, solid-phase extraction (SPE) using C18 disks can be employed for aqueous matrices.[11]

-

Protocol 2: Extract Cleanup

Due to the complexity of environmental and biological samples, a thorough cleanup of the extract is essential to remove interfering compounds.[10]

-

Acid-Base Washing: The extract is sequentially washed with concentrated sulfuric acid and potassium hydroxide (B78521) to remove acidic and basic interferences.

-

Multi-column Chromatography:

-

Silica Gel Column: A multi-layered silica gel column (e.g., with acidic and basic silica) is used to remove polar interferences.

-

Alumina Column: An alumina column is employed for further cleanup and fractionation.

-

Carbon Column: A carbon column is often used to separate PCDDs and PCDFs from other planar molecules like PCBs.

-

Protocol 3: HRGC-HRMS Analysis

-

Concentration and Solvent Exchange: The cleaned extract is carefully concentrated to a small final volume (e.g., 20 µL) under a gentle stream of nitrogen. A recovery standard (e.g., ¹³C₁₂-1,2,3,4-TCDD) is added just before instrumental analysis to monitor the injection process.[5]

-

Instrumentation:

-

Gas Chromatograph: A high-resolution gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent, 60 m x 0.25 mm ID x 0.25 µm film thickness) is used for the separation of HxCDF isomers.[5]

-

Mass Spectrometer: A high-resolution mass spectrometer capable of a resolving power of at least 10,000 is required.[10]

-

-

Instrumental Conditions (Typical):

-

Injection: Splitless injection at 250-280°C.

-

Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the congeners. A typical program might start at 150°C, ramp to 200°C, and then to a final temperature of 300-315°C.

-

Mass Spectrometer Mode: Selected Ion Monitoring (SIM) in electron ionization (EI) mode.

-

-

Data Acquisition and Processing:

-

The instrument software is used to acquire and process the data.

-

Quantification is performed by calculating the ratio of the integrated peak area of the native analyte to that of its corresponding ¹³C₁₂-labeled internal standard and comparing this to the calibration curve.

-

Conclusion

This application note provides a comprehensive overview and detailed protocols for the analysis of 1,2,3,6,7,8-HxCDF by HRGC-HRMS. The use of isotope dilution, coupled with the high selectivity and sensitivity of the instrumentation, allows for accurate and reliable quantification of this toxic compound in a variety of complex matrices. Adherence to established methods, such as U.S. EPA Method 1613, and rigorous quality control procedures are essential for obtaining high-quality data.

References

- 1. This compound | C12H2Cl6O | CID 42140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 1,2,3,4,7,8-Hexachlorodibenzofuran - OEHHA [oehha.ca.gov]

- 4. 1,2,3,4,7,8-Hexachlorodibenzofuran | C12H2Cl6O | CID 51130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. well-labs.com [well-labs.com]

- 7. epa.gov [epa.gov]

- 8. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution | NIST [nist.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. analytix.co.uk [analytix.co.uk]

GC-MS/MS Analysis of 1,2,3,6,7,8-Hexachlorodibenzofuran in Soil Samples

Anex Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,6,7,8-Hexachlorodibenzofuran (1,2,3,6,7,8-HxCDF) is a specific congener of polychlorinated dibenzofurans (PCDFs), a class of persistent environmental pollutants.[1][2] These compounds are byproducts of various industrial processes and are characterized by their high toxicity and environmental persistence.[3] Accurate and sensitive analytical methods are crucial for monitoring their levels in environmental matrices such as soil to assess potential risks to human health and the environment. This application note details a robust protocol for the quantitative analysis of 1,2,3,6,7,8-HxCDF in soil samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), based on the principles outlined in EPA Method 8290A.[4][5][6][7] The method employs isotope dilution for accurate quantification and a rigorous sample preparation procedure to remove interferences.[8][9]

Experimental Workflow

Figure 1. Experimental workflow for the analysis of 1,2,3,6,7,8-HxCDF in soil.

Experimental Protocols

This protocol is based on EPA Method 8290A and is intended for the analysis of 1,2,3,6,7,8-HxCDF in soil.[4][5][10]

1. Sample Preparation and Extraction

-

Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample thoroughly.

-

Spiking: Weigh approximately 10 g of the homogenized soil sample into a Soxhlet extraction thimble. Spike the sample with a known amount of ¹³C₁₂-labeled internal standard solution containing 1,2,3,6,7,8-HxCDF and other relevant PCDD/PCDF congeners.[7][8]

-

Extraction: Place the thimble in a Soxhlet extractor. Extract the sample with toluene (B28343) for 16-24 hours.[5][11] Alternatively, pressurized fluid extraction (PFE) or microwave extraction may be used as described in EPA Methods 3545 and 3546, respectively.[5]

2. Sample Extract Cleanup

A multi-step cleanup procedure is essential to remove interfering compounds from the complex soil matrix.[7][10]

-

Acid-Base Washing: Concentrate the toluene extract and perform a sequential wash with concentrated sulfuric acid, deionized water, and potassium hydroxide (B78521) solution to remove acidic and basic interferences.[7]

-

Column Chromatography:

-

Silica Gel Column: Pass the extract through a multi-layer silica gel column to remove non-polar interferences.

-

Alumina Column: Further purify the eluate from the silica gel column on a basic alumina column.

-

Carbon Column: The final cleanup step involves a carbon column which separates the planar molecules like PCDD/Fs from non-planar compounds.[7][12]

-

-

Concentration and Solvent Exchange: Carefully concentrate the purified extract to a final volume of approximately 10-50 µL under a gentle stream of nitrogen. Exchange the solvent to a non-volatile solvent such as nonane.[5][7]

-

Addition of Recovery Standard: Just prior to instrumental analysis, add a known amount of a recovery standard (e.g., ¹³C₁₂-1,2,3,4-TCDD and ¹³C₁₂-1,2,3,7,8,9-HxCDD) to the final extract.[5][7] This standard is used to assess the recovery of the internal standards.

3. GC-MS/MS Instrumental Analysis

-

Instrumentation: A high-resolution gas chromatograph (HRGC) coupled to a high-resolution mass spectrometer (HRMS) or a triple quadrupole mass spectrometer (GC-MS/MS) is required.[8][10]

-

GC Conditions (Typical):

-

Column: DB-5ms (or equivalent) capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Splitless injection at 280 °C.

-

Oven Program: Start at 150 °C, hold for 1 min, ramp to 200 °C at 20 °C/min, then ramp to 310 °C at 5 °C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

MS/MS Conditions (Typical for 1,2,3,6,7,8-HxCDF):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Ions to Monitor: Monitor the two most abundant ions in the molecular ion region for both the native and labeled 1,2,3,6,7,8-HxCDF.[5]

-

Dwell Time: 100 ms.

-

4. Quantification and Quality Control

Quantification is performed using the isotope dilution method.[8][9] The concentration of native 1,2,3,6,7,8-HxCDF is calculated by comparing its response to the response of the corresponding ¹³C₁₂-labeled internal standard.

-

Calibration: A multi-point calibration curve is generated using standards containing known concentrations of both native and labeled analytes.

-

Quality Control:

-

Method Blanks: Analyze a method blank with each batch of samples to check for contamination.[10]

-

Internal Standard Recovery: The recovery of the ¹³C₁₂-labeled internal standards should be within a specified range (e.g., 25-150% for soil) to ensure the validity of the results.[8]

-

Ion Abundance Ratios: The ratio of the monitored ions for the detected analytes must fall within a specified tolerance of the theoretical ratio.

-

Data Presentation

The following table summarizes typical quantitative data for the analysis of 1,2,3,6,7,8-HxCDF in soil based on EPA Method 8290A. Actual performance may vary depending on the specific matrix and instrumentation.

| Parameter | Typical Value | Reference |

| Method Detection Limit (MDL) | 0.1 - 1.0 pg/g (ppt) | [7][10] |

| Method Quantitation Limit (MQL) | 1.0 - 10.0 pg/g (ppt) | [4][7] |

| Calibration Range | 1.0 - 200 ppt | [4] |

| Internal Standard Recovery | 25 - 150 % | [8] |

| Holding Time (Extraction) | 30 days | [9] |

| Holding Time (Extract Analysis) | 40 days to 1 year | [9] |

The protocol described provides a reliable and sensitive method for the determination of this compound in soil samples. The combination of a rigorous sample cleanup procedure, high-resolution chromatography, and mass spectrometry, along with the use of isotope dilution for quantification, ensures high-quality and defensible data. Adherence to strict quality control measures is paramount for achieving accurate and precise results in the analysis of these toxic compounds at trace levels.

References

- 1. This compound | C12H2Cl6O | CID 42140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 1,2,3,4,7,8-Hexachlorodibenzofuran - OEHHA [oehha.ca.gov]

- 4. well-labs.com [well-labs.com]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. NEMI Method Summary - 8290A [nemi.gov]

- 8. benchchem.com [benchchem.com]

- 9. caslab.com [caslab.com]

- 10. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]

- 11. ANALYSIS OF DIOXINS IN CONTAMINATED SOILS WITH THE CALUX AND CAFLUX BIOASSAYS, AN IMMUNOASSAY, AND GAS CHROMATOGRAPHY/HIGH-RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. grupobiomaster.com [grupobiomaster.com]

Application Notes and Protocols for the Extraction of 1,2,3,6,7,8-HxCDF from Biological Tissues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of 1,2,3,6,7,8-Hexachlorodibenzofuran (1,2,3,6,7,8-HxCDF) from various biological tissues. The protocols are based on established methods, including those from the U.S. Environmental Protection Agency (EPA), and are intended to guide researchers in obtaining high-quality extracts for subsequent analysis, typically by high-resolution gas chromatography/mass spectrometry (HRGC/MS).

Introduction

1,2,3,6,7,8-HxCDF is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent environmental pollutants that can bioaccumulate in the fatty tissues of organisms.[1] Accurate quantification of this congener in biological matrices is crucial for toxicological studies and risk assessment. The extraction of 1,2,3,6,7,8-HxCDF from complex biological samples is a critical step that significantly influences the accuracy and precision of the analytical results. This document outlines and compares several common extraction techniques and provides detailed protocols for their implementation.

Comparison of Extraction Techniques

The choice of extraction technique depends on factors such as the nature of the biological matrix, the required sample throughput, and available resources. The following table summarizes the performance of common extraction methods for dioxin-like compounds, including 1,2,3,6,7,8-HxCDF.

| Extraction Technique | Typical Solvents | Extraction Time | Solvent Volume | Reported Efficiency/Recovery | References |

| Soxhlet Extraction | Toluene (B28343), Hexane (B92381)/Methylene Chloride | 18 - 36 hours | 250 - 500 mL | Considered the benchmark for extraction efficiency. | [2][3] |

| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Toluene, n-Heptane | 15 - 20 minutes | 15 - 40 mL | Generally provides extraction efficiency comparable to or better than Soxhlet.[4][5][6] For PCDD/Fs in food and feed, accuracy was generally ±20% compared to reference methods.[7] | [4][5][6][7][8][9] |

| Microwave-Assisted Extraction (MAE) | Acetone/n-Hexane | ~10 minutes | Less than Soxhlet | Can provide significantly better extraction efficiency than Soxhlet.[4][5] | [4][5][6] |

Experimental Workflow

The overall process for the extraction and analysis of 1,2,3,6,7,8-HxCDF from biological tissues involves several key stages, from sample preparation to final analysis.

Experimental Protocols

The following protocols are generalized from EPA methods and scientific literature. Researchers should validate these methods for their specific application and matrix.

Protocol 1: Sample Preparation and Homogenization

-

Sample Weighing: Accurately weigh a representative portion of the biological tissue (e.g., 10-20 g of fish or adipose tissue).

-

Homogenization: Homogenize the tissue sample. For fatty tissues, it may be necessary to grind the sample with anhydrous sodium sulfate until a free-flowing powder is obtained.[10]

-

Spiking: Spike the homogenized sample with a solution containing isotopically labeled analogs of the target analytes, including a labeled 1,2,3,6,7,8-HxCDF standard. This is critical for accurate quantification using the isotope dilution method.[2][11]

Protocol 2: Soxhlet Extraction

This protocol is based on the principles of EPA Method 3540C.[10]

-

Apparatus Setup:

-

Soxhlet extractor

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Extraction thimble (cellulose)

-

-

Procedure:

-

Place the homogenized and spiked sample into an extraction thimble.

-

Add an appropriate volume of extraction solvent (e.g., 300 mL of toluene or hexane/methylene chloride) to the round-bottom flask.[2][10]

-

Assemble the Soxhlet apparatus and heat the solvent to reflux.

-

Continue the extraction for 18-24 hours, ensuring a cycle rate of 4-6 cycles per hour.

-

After extraction, allow the apparatus to cool.

-

The extract in the round-bottom flask is now ready for cleanup.

-

Protocol 3: Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)

This protocol is based on the principles of EPA Method 3545A.

-

Apparatus Setup:

-

Pressurized Liquid Extraction system

-

Extraction cells (e.g., 33 mL)

-

Collection vials

-

-

Procedure:

-

Mix the homogenized and spiked sample with a dispersing agent (e.g., diatomaceous earth).

-

Pack the mixture into an extraction cell.

-

Place the cell into the PLE/ASE system.

-

Set the extraction parameters. For PCDD/Fs, typical conditions are:

-

Solvent: Toluene or n-heptane[7]

-

Temperature: 100-150°C

-

Pressure: 1500-2000 psi

-

Static Time: 5-10 minutes

-

Cycles: 2-3

-

-

Initiate the extraction sequence.

-

The collected extract is ready for cleanup.

-

Protocol 4: Extract Cleanup using Solid-Phase Extraction (SPE)

Cleanup is essential to remove interfering compounds, particularly lipids, from the crude extract.[12] A multi-stage SPE cleanup is often employed.

-

Apparatus and Materials:

-

Procedure (Example using a multi-layer silica column):

-

Concentrate the crude extract to a small volume (e.g., 1-2 mL).

-

Acid-Base Wash: The concentrated extract may first be washed with concentrated sulfuric acid, followed by a base wash, to remove bulk lipids and other interferences.[2]

-

Column Preparation: Prepare a multi-layer chromatography column. A common configuration includes layers of:

-

Anhydrous sodium sulfate (top)

-

Alumina (basic)

-

Silica gel (acidic)

-

Silica gel (neutral)

-

Anhydrous sodium sulfate (bottom)

-

-

Sample Loading: Load the concentrated extract onto the top of the column.

-

Elution: Elute the column with a suitable solvent, such as hexane or a mixture of hexane and dichloromethane. The fraction containing the PCDD/Fs is collected.

-

Carbon Column (optional but recommended for high purity): For further fractionation and removal of PCB co-contaminants, the eluate can be passed through a carbon-based SPE cartridge. The PCDD/Fs are strongly retained and can be selectively eluted.

-

The final cleaned extract is then concentrated and subjected to solvent exchange into a suitable solvent (e.g., nonane) for HRGC/MS analysis.[2]

-

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

1,2,3,6,7,8-HxCDF, like other dioxin-like compounds, exerts its toxicity primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[15][16] The binding of HxCDF to AhR initiates a cascade of events leading to the expression of genes involved in xenobiotic metabolism and other cellular processes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. epa.gov [epa.gov]

- 3. soxhlet extraction method: Topics by Science.gov [science.gov]

- 4. Comparison of different extraction techniques for the determination of chlorinated pesticides in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization and comparison of MAE, ASE and Soxhlet extraction for the determination of HCH isomers in soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective pressurized liquid extraction of polychlorinated dibenzo-p-dioxins, dibenzofurans and dioxin-like polychlorinated biphenyls from food and feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. swrcb.ca.gov [swrcb.ca.gov]

- 11. boeing.com [boeing.com]

- 12. NEMI Method Summary - 1613B [nemi.gov]

- 13. Sample cleanup by solid-phase extraction for the ultratrace determination of polychlorinated dibenzo-p-dioxins and dibenzofurans in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of 1,2,3,6,7,8-Hexachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals